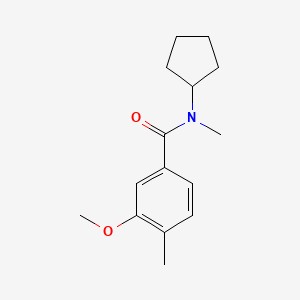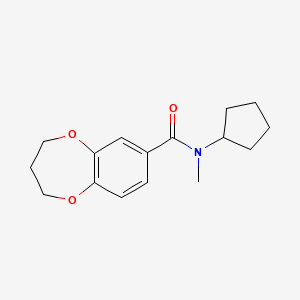
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as CPMD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMD is a benzodioxepine derivative that belongs to the family of designer drugs. It has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates the dopamine D1 receptor in the brain. This activation leads to an increase in the release of dopamine, a neurotransmitter that is involved in various physiological processes, including reward, motivation, and motor control.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to exhibit several unique biochemical and physiological effects, including an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate. These effects are thought to be mediated by the activation of the dopamine D1 receptor in the brain.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the investigation of the specific effects of dopamine on different physiological processes. However, one of the limitations of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including the investigation of its effects on different neurotransmitter systems, the development of new drugs based on its structure, and the assessment of its potential therapeutic applications in various diseases. Additionally, further research is needed to determine the long-term effects of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide on the brain and other physiological systems.
合成方法
The synthesis of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with cyclopentylmethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 7-bromo-5-chloro-1,3-benzodioxole-2-carboxylic acid chloride. The resulting product is then purified using column chromatography.
科学研究应用
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of neurotransmitters in the brain and their effects on behavior. In pharmacology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to investigate the mechanism of action of various drugs and their interactions with different receptors. In toxicology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to assess the toxicity of various chemicals and their effects on different biological systems.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(13-5-2-3-6-13)16(18)12-7-8-14-15(11-12)20-10-4-9-19-14/h7-8,11,13H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFIRDAFGMGTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

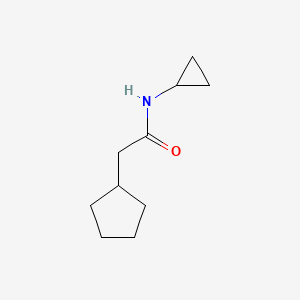



![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
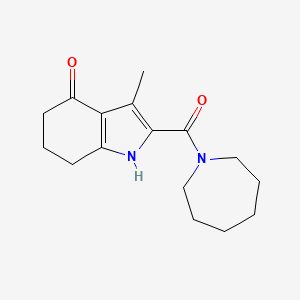

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
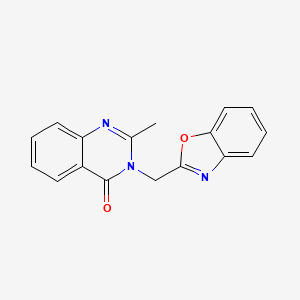
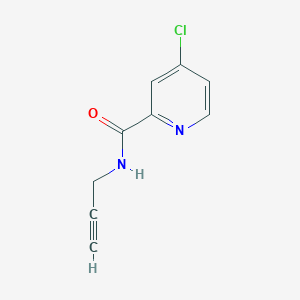
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
